
Cyclopamine
Übersicht
Beschreibung
Cyclopamine, also known as 11-deoxojervine, is a naturally occurring steroidal alkaloid. It is a teratogenic component found in the corn lily (Veratrum californicum). This compound gained attention due to its ability to induce birth defects, such as cyclopia (the development of a single eye), when consumed by pregnant animals . This compound was first identified in the 1950s when sheep in Idaho gave birth to cyclopic lambs after grazing on corn lily .
Vorbereitungsmethoden
Cyclopamine can be extracted from the roots and rhizomes of Veratrum californicum. due to the limited availability of the plant, synthetic routes have been developed. One such method involves the use of dehydro-epi-androsterone as a starting material. The synthesis includes a biomimetic rearrangement to form the C-nor-D-homo steroid core and a stereoselective reductive coupling/(bis-)cyclization sequence to establish the (E)/F-ring moiety . This method provides a scalable approach to produce this compound in gram quantities.
Analyse Chemischer Reaktionen
Cyclopamin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Cyclopamin kann zu Jervin oxidiert werden, wobei das Kohlenstoff-11-Methylen in ein Keton umgewandelt wird.
Reduktion: Die Wolff-Kishner-Reduktion von Jervin ergibt Cyclopamin.
Substitution: Cyclopamin kann Substitutionsreaktionen eingehen, insbesondere an den Stickstoff- und Sauerstoffatomen in seiner Struktur.
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Zink und Ammoniumchlorid . Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind Jervin und andere verwandte Steroidalkaloide.
Wissenschaftliche Forschungsanwendungen
Cancer Therapeutics
Inhibition of Tumor Growth:
Cyclopamine has been extensively studied for its ability to inhibit tumor growth by blocking the Hedgehog signaling pathway. Research indicates that this compound effectively suppresses the proliferation of various cancer cell lines, including:
- Breast Cancer: this compound has shown significant antiproliferative effects on both estrogen-responsive (MCF-7) and estrogen-independent (MDA-MB-231) breast cancer cells. It induces G1 cell cycle arrest and downregulates proteins associated with cell invasion, such as NF-κB and matrix metalloproteinases (MMP2 and MMP9) .
- Glioblastoma: In glioblastoma models, this compound treatment reduced neurosphere formation and self-renewal of glioma-initiating cells (GICs), demonstrating its potential as a therapeutic agent against aggressive brain tumors .
- Osteosarcoma: Studies have indicated that this compound can inhibit osteosarcoma cell proliferation through Hedgehog pathway modulation, suggesting its role in treating this aggressive bone cancer .
Developmental Biology
This compound's role extends beyond oncology; it is also pivotal in developmental biology. Its ability to inhibit Hedgehog signaling has been utilized to study various developmental processes, particularly in understanding congenital malformations related to abnormal Hedgehog activity.
Case Study: Tooth Development
Research has demonstrated that this compound can induce tooth phenotypes in squamate dental explants, mimicking morphological characteristics associated with specific genetic conditions . This application highlights this compound's utility as a tool in developmental studies.
Innovations in Drug Delivery
Despite its promising applications, this compound's clinical use has been limited by its toxicity to normal somatic stem cells. Recent advancements aim to enhance its therapeutic index through innovative drug delivery systems.
Prodrug Development:
Recent studies have explored the use of this compound glucuronide prodrugs designed to selectively release this compound in tumor microenvironments. These prodrugs can be activated by β-glucuronidase, which is abundant in necrotic tumor areas but limited in healthy tissues . This approach aims to mitigate the toxic effects while maximizing therapeutic efficacy.
Clinical Trials and Derivatives
The development of this compound derivatives has led to compounds like IPI-926 (patidegib), which are currently undergoing clinical trials for conditions such as basal cell nevus syndrome (Gorlin syndrome). These derivatives aim to improve solubility and stability while retaining the pharmacological effects of this compound .
Summary Table of this compound Applications
Application Area | Specific Uses | Key Findings |
---|---|---|
Cancer Therapeutics | Breast cancer, glioblastoma, osteosarcoma | Inhibits tumor growth; induces cell cycle arrest |
Developmental Biology | Tooth development studies | Induces specific tooth phenotypes |
Drug Delivery Innovations | This compound glucuronide prodrugs | Selective activation in tumor microenvironments |
Clinical Trials | IPI-926 for basal cell nevus syndrome | Improved pharmacological profile over this compound |
Wirkmechanismus
Cyclopamine exerts its effects by inhibiting the Hedgehog signaling pathway. It specifically binds to and antagonizes the transmembrane receptor Smoothened (SMO), preventing the activation of downstream signaling components . This inhibition disrupts the pathway, leading to the suppression of gene expression involved in cell growth and differentiation .
Vergleich Mit ähnlichen Verbindungen
Cyclopamin wird häufig mit anderen Steroidalkaloiden wie Jervin und Veratramin verglichen. Während Jervin strukturell ähnlich zu Cyclopamin ist, unterscheidet es sich durch eine Ketongruppe am Kohlenstoff-11 anstelle einer Methylengruppe . Veratramin, eine weitere verwandte Verbindung, zeigt keine teratogenen Wirkungen von Cyclopamin und Jervin . Die einzigartige Fähigkeit von Cyclopamin, den Hedgehog-Signalweg zu hemmen, unterscheidet es von diesen ähnlichen Verbindungen und macht es zu einem wertvollen Werkzeug in der Krebsforschung und -therapieentwicklung .
Literatur
Biologische Aktivität
Cyclopamine is a naturally occurring alkaloid derived from the plant Veratrum californicum. It has garnered significant attention in biological research due to its potent effects on the Hedgehog (Hh) signaling pathway, which plays a critical role in embryonic development and cancer progression. This article explores the biological activity of this compound, highlighting its mechanisms of action, effects on development, and potential therapeutic applications.
This compound primarily functions as an antagonist of the Smoothened (SMO) receptor, a key component of the Hedgehog signaling pathway. The interaction between this compound and SMO can be complex, exhibiting both agonistic and antagonistic properties depending on the binding site:
- Binding Sites : this compound binds to two main sites on SMO: the Cysteine-Rich Domain (CRD) and the Transmembrane Domain (TMD). Binding to the CRD typically results in agonistic activity, promoting receptor activation, while binding to the TMD leads to antagonistic effects, inhibiting receptor activation .
- Free Energy Barriers : The binding dynamics indicate that this compound lowers the activation barrier when bound to CRD (~2 kcal/mol) but raises it when bound to TMD (~4 kcal/mol), demonstrating its dual role in modulating SMO activity .
Developmental Effects
This compound's impact on embryonic development has been extensively studied, particularly in avian models such as chick embryos:
- Teratogenic Effects : Research indicates that this compound disrupts normal developmental processes, leading to severe malformations such as holoprosencephaly and cyclopia. In studies where chick embryos were treated with this compound at early developmental stages, only one out of eight embryos survived, exhibiting significant underdevelopment compared to controls .
- Embryonic Viability : Control embryos showed normal development and vascularization, while this compound-treated embryos displayed signs of drying out and failure to develop properly. The surviving embryo had severely impaired craniofacial structures .
Cancer Research Applications
This compound's inhibition of Hh signaling has made it a subject of interest in cancer research:
- Breast Cancer : Studies have shown that this compound can inhibit growth in certain breast cancer cell lines by blocking Hh signaling. In vitro experiments revealed that doses as low as 10 µM could induce apoptosis and inhibit cell proliferation in Smo-positive breast cancer cells .
- Head and Neck Cancer : In head and neck squamous cell carcinomas (HNSCC), this compound treatment resulted in a concentration-dependent inhibition of colony formation. This suggests that targeting Hh signaling with this compound may offer therapeutic benefits for patients with aggressive tumors characterized by Hh pathway overexpression .
Summary of Research Findings
The following table summarizes key findings from various studies investigating the biological activity of this compound:
Case Studies
- Chick Embryo Study : A study administered this compound to chick embryos at different stages. Results indicated that early treatment led to severe developmental defects while later stages showed no viable embryos .
- Breast Cancer Cell Lines : A series of experiments demonstrated that this compound inhibited growth in several breast cancer cell lines, correlating with Hh pathway activity. Notably, Smo-negative lines were unaffected by treatment .
Eigenschaften
IUPAC Name |
(3S,3'R,3'aS,6'S,6aS,6bS,7'aR,9R,11aS,11bR)-3',6',10,11b-tetramethylspiro[2,3,4,6,6a,6b,7,8,11,11a-decahydro-1H-benzo[a]fluorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H41NO2/c1-15-11-24-25(28-14-15)17(3)27(30-24)10-8-20-21-6-5-18-12-19(29)7-9-26(18,4)23(21)13-22(20)16(27)2/h5,15,17,19-21,23-25,28-29H,6-14H2,1-4H3/t15-,17+,19-,20-,21-,23-,24+,25-,26-,27-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QASFUMOKHFSJGL-LAFRSMQTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C(C(C3(O2)CCC4C5CC=C6CC(CCC6(C5CC4=C3C)C)O)C)NC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@@H]2[C@H]([C@H]([C@]3(O2)CC[C@H]4[C@@H]5CC=C6C[C@H](CC[C@@]6([C@H]5CC4=C3C)C)O)C)NC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H41NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6043709 | |
Record name | Cyclopamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6043709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
A NUMBER OF VERATRUM ALKALOIDS WERE TESTED IN PREGNANT SHEEP FOR TERATOGENICITY. THE COMPOUNDS JERVINE, CYCLOPAMINE...AND CYCLOPOSINE...PRODUCED DEFORMITIES SIMILAR TO NATURAL CASES. THE 3 TERATOGENIC COMPOUNDS ARE CLOSELY RELATED STEROIDAL FURANOPIPERIDINES, BUT CYCLOPAMINE IS THE TERATOGEN OF NATURAL IMPORTANCE BECAUSE OF PLANT CONCN. CLOSELY RELATED COMPD DEVOID OF THE FURAN RING DID NOT PRODUCE CYCLOPIA IN SHEEP, SUGGESTING THAT AN INTACT FURAN RING WAS REQUIRED FOR ACTIVITY, PERHAPS CONFERRING SOME ESSENTIAL CONFIGURATION ON THE MOLECULE. | |
Record name | CYCLOPAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3505 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
4449-51-8 | |
Record name | Cyclopamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4449-51-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclopamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004449518 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CYCLOPAMINE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=734950 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cyclopamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6043709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclopamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CYCLOPAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZH658AJ192 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | CYCLOPAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3505 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does cyclopamine exert its anti-cancer effects?
A1: this compound acts as a potent antagonist of the Hedgehog (Hh) signaling pathway [, , ]. Specifically, it binds to and inhibits the activity of Smoothened (SMO), a key transmembrane protein involved in signal transduction within the Hh pathway [, , ]. By disrupting this pathway, this compound effectively inhibits the expression of downstream target genes that regulate cell growth, proliferation, differentiation, and survival, ultimately leading to tumor suppression [, , , , , ].
Q2: What are the downstream consequences of this compound-mediated Hh pathway inhibition?
A2: Inhibition of the Hh pathway by this compound triggers a cascade of downstream events, including:
- Reduced cell proliferation: this compound effectively arrests the cell cycle, predominantly at the G0/G1 phase, leading to decreased DNA synthesis and cell division in various cancer cell lines [, , , , ].
- Induction of apoptosis: this compound promotes programmed cell death in cancer cells, characterized by morphological changes such as nuclear fragmentation and chromatin condensation. This effect is often associated with alterations in the expression of pro-apoptotic and anti-apoptotic proteins [, , , , , ].
- Suppression of invasion and metastasis: Studies demonstrate that this compound can inhibit the migratory and invasive capacity of cancer cells, potentially by downregulating matrix metalloproteinases (MMPs) involved in extracellular matrix degradation [, ].
Q3: What is the molecular formula and weight of this compound?
A3: this compound has a molecular formula of C27H41NO2 and a molecular weight of 411.62 g/mol.
Q4: Has computational chemistry been employed to study this compound?
A4: Yes, computational modeling has been used to investigate the interactions of this compound with its target protein, Smoothened (SMO) []. Molecular dynamics simulations have revealed that the binding position of this compound on SMO dictates its agonistic or antagonistic effects []. These studies provide valuable insights into the structure-activity relationship of this compound and can guide the design of more potent and selective Hh pathway inhibitors.
Q5: What is known about the structure-activity relationship of this compound and its analogs?
A5: While this compound exhibits promising anti-cancer activity, it suffers from limitations such as poor solubility and potential off-target effects. Researchers have synthesized and evaluated various this compound analogs to improve its pharmacological properties. For instance, hydroxylated this compound analogs have been isolated from Veratrum californicum, and their ability to inhibit the Hh pathway has been assessed []. These studies contribute to the understanding of the structural features essential for this compound's activity and guide the development of improved Hh inhibitors with enhanced potency, selectivity, and pharmacokinetic profiles.
Q6: What are the challenges associated with this compound formulation and delivery?
A6: this compound exhibits poor solubility in aqueous solutions, hindering its formulation and bioavailability. To overcome this limitation, researchers are exploring various drug delivery systems, including nanoparticles and other nanoformulations, to improve this compound's solubility, stability, and targeted delivery to tumor sites [].
Q7: What is the pharmacokinetic profile of this compound?
A7: Studies in sheep have revealed that this compound exhibits a short elimination half-life (approximately 1.1 hours) following intravenous administration []. This rapid clearance necessitates frequent dosing or alternative delivery methods to maintain therapeutic concentrations. Further research is needed to fully elucidate the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in different animal models and humans.
Q8: What evidence supports the anti-cancer activity of this compound?
A8: Extensive preclinical studies have demonstrated the anti-cancer efficacy of this compound in various in vitro and in vivo models:
- In vitro studies: this compound effectively inhibits the proliferation and induces apoptosis in a wide range of cancer cell lines, including those derived from breast cancer, pancreatic cancer, medulloblastoma, and gastric cancer [, , , , , , , , , , ].
- In vivo studies: Animal models have shown that this compound can suppress tumor growth and metastasis in xenograft and orthotopic models of various cancers [, , , ]. Notably, this compound has demonstrated efficacy against medulloblastoma, a highly malignant pediatric brain tumor, both alone and in combination with other agents like lovastatin [, ].
Q9: Can cancer cells develop resistance to this compound treatment?
A9: Yes, prolonged exposure to this compound can lead to the development of drug resistance in certain cancer cell lines [, ]. Resistance mechanisms may involve alterations in the Hh signaling pathway itself, such as mutations in SMO or upregulation of downstream signaling molecules. Additionally, cancer stem cells, a subpopulation of tumor cells with enhanced self-renewal and tumor-initiating capacity, may contribute to this compound resistance [, , ]. Strategies to overcome this compound resistance are an active area of research and may involve combining this compound with other targeted therapies or developing novel Hh pathway inhibitors that circumvent known resistance mechanisms.
Q10: What are the known toxicities associated with this compound?
A10: this compound is a teratogenic compound, meaning it can interfere with fetal development and cause birth defects [, , ]. Its teratogenic effects are attributed to its disruption of the Hh signaling pathway, which plays a critical role in embryonic development. While the teratogenic potential of this compound limits its use during pregnancy, it has also spurred research into its potential as an anti-cancer agent.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.